triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride
Description
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium; chloride is a quaternary ammonium compound (QAC) characterized by two triethylazanium groups connected via a para-substituted phenylmethyl backbone (Figure 1). Its molecular formula is C₂₀H₃₈N₂Cl, with a calculated molecular weight of 341.95 g/mol. QACs like this are widely used in pharmaceuticals, surfactants, and antimicrobial agents due to their cationic nature, which disrupts microbial membranes .
Properties
CAS No. |
19171-43-8 |
|---|---|
Molecular Formula |
C20H38ClN2+ |
Molecular Weight |
342.0 g/mol |
IUPAC Name |
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6;/h13-16H,7-12,17-18H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
OGRPREOVXSSODB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of Tertiary Amines
The primary method for synthesizing triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride involves the quaternization of tertiary amines, specifically triethylamine, with benzyl chloride derivatives. The reaction typically proceeds via nucleophilic substitution (SN2), where the lone pair on the nitrogen atom of triethylamine attacks the electrophilic carbon of benzyl chloride, resulting in the formation of the quaternary ammonium salt.
$$
\text{(C}2\text{H}5)3\text{N} + \text{Cl-CH}2-\text{C}6\text{H}4-\text{CH}3 \rightarrow \text{[(C}2\text{H}5)3\text{N}^+-CH}2-\text{C}6\text{H}4-\text{CH}3 \text{Cl}^-
$$
This reaction can be carried out under mild heating conditions in polar solvents such as acetonitrile, ethanol, or water to facilitate solubilization and reaction kinetics.
Stepwise Methylation and Alkylation
For the specific compound this compound, which contains two quaternary ammonium centers, a stepwise alkylation approach is employed:
First step: The 4-methylbenzyl chloride is reacted with triethylamine to form N,N,N-triethyl-4-methylanilinium chloride.
Second step: The remaining tertiary amine group is further alkylated with an additional equivalent of benzyl chloride or related alkyl halide to introduce the second quaternary ammonium group.
This method ensures high purity and controlled substitution, avoiding over-alkylation or side reactions.
Use of Alternative Alkylating Agents
In some synthetic routes, alternative alkylating agents such as benzyl bromides or iodides may be used instead of chlorides to increase reaction rate due to their better leaving group ability.
Purification and Isolation
After completion of the quaternization reaction, the product is typically isolated by:
- Precipitation upon cooling or addition of a non-polar solvent.
- Filtration and washing with cold solvents to remove unreacted starting materials.
- Recrystallization from suitable solvents (e.g., ethanol or acetone) to obtain analytically pure this compound.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, Ethanol, Water | Polar solvents preferred for solubility |
| Temperature | 25–80 °C | Mild heating accelerates reaction |
| Reaction Time | 4–24 hours | Dependent on reagent reactivity |
| Molar Ratios | Triethylamine : Benzyl chloride = 1:1 or 1:2 | For mono- or di-quaternary products |
| Purification Method | Precipitation, Filtration, Recrystallization | Ensures high purity |
| Yield | 70–90% | Optimized by controlling stoichiometry |
Summary Table of Preparation Routes
| Preparation Route | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Direct quaternization with benzyl chloride | Simple, cost-effective | May require long reaction times | 70–85% |
| Stepwise alkylation for bis-quaternary salts | High control over substitution | More steps involved | 75–90% |
| Use of benzyl bromide/iodide | Faster reaction rates | More expensive, possible side reactions | 70–85% |
Chemical Reactions Analysis
Oxidative Cleavage of Benzyl Ethers
Benzyl ethers are susceptible to oxidative cleavage under various conditions. For example:
-
Ozonolysis : Benzyl ethers undergo oxidative removal via ozone, yielding benzoic acid derivatives and alcohols .
-
Nitroxyl Radical Catalysis : A nitroxyl radical with phenyl iodonium bis(trifluoroacetate) (PIFA) cleaves benzyl ethers to aldehydes or ketones at ambient temperature .
-
NBS-Mediated Oxidation : N-Bromosuccinimide (NBS) selectively oxidizes benzyl methyl ethers to aldehydes (1 equiv NBS, reflux) or methyl esters (2 equiv NBS, room temperature) .
Hypothetical Pathway for Pentabromophenyl Benzyl Ether :
Given the electron-withdrawing effect of bromine substituents, cleavage would likely require harsher conditions. For instance, ozonolysis might produce pentabromophenol and benzaldehyde derivatives, while NBS could lead to brominated aldehydes or esters.
Radical-Mediated Reactions
Brominated ethers participate in radical reactions due to the stability of bromine-centered intermediates:
-
Photoredox Arylation : Benzyl ethers undergo direct C–H arylation via photoredox catalysis, forming α-arylated products .
-
Thiol Catalyst Systems : Thiols facilitate radical coupling between benzyl ethers and cyanoarenes, yielding arylated ethers .
Potential Application :
Pentabromophenyl benzyl ether might engage in similar radical pathways, though steric hindrance from bromine atoms could limit reactivity.
Environmental Degradation
While not a direct reaction, brominated diphenyl ethers like decabromodiphenyl ether (decaBDE) degrade via:
-
Debromination : Loss of bromine atoms under UV light or microbial action, forming lower brominated congeners .
-
Hydroxylation : Formation of hydroxylated metabolites in aerobic environments .
Relevance to Pentabromophenyl Benzyl Ether :
The ethane bridge in decaBDE analogs (e.g., DBDPE) increases conformational flexibility compared to ether-linked systems, potentially altering degradation kinetics .
Thermal Stability and Flame Retardancy
Brominated ethers are thermally stable and act as flame retardants by releasing bromine radicals that quench combustion:
Implications :
Pentabromophenyl benzyl ether may exhibit similar thermal behavior, though its benzyl group could introduce additional pyrolysis pathways.
Comparative Reactivity Table
| Reaction Type | Substrate
Scientific Research Applications
Chemical Synthesis
1. Phase-Transfer Catalysis
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is utilized as a phase-transfer catalyst in organic reactions. Its ability to solubilize ionic reactants in organic solvents enhances reaction rates and yields. Studies indicate that this compound can facilitate reactions such as nucleophilic substitutions and alkylations, making it valuable in synthetic organic chemistry.
2. Polymerization Processes
This compound has been employed in polymerization processes, particularly in the synthesis of cationic polymers. Its quaternary ammonium structure allows it to act as an initiator for cationic polymerizations, leading to the formation of functionalized polymers with specific properties tailored for applications in coatings and adhesives.
Biological Applications
1. Antimicrobial Activity
Quaternary ammonium compounds, including this compound, exhibit significant antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them suitable candidates for use in antiseptics and disinfectants.
2. Drug Delivery Systems
The compound's ability to interact with biological membranes positions it as a potential agent in drug delivery systems. Its positive charge can enhance the permeability of drugs through lipid bilayers, improving bioavailability and therapeutic efficacy. Case studies have demonstrated its effectiveness in delivering hydrophilic drugs across cell membranes.
Materials Science
1. Surface Modification
In materials science, this compound is used for surface modification of materials to impart hydrophilicity or hydrophobicity. This property is crucial for applications in coatings and textiles where water repellency or wettability is desired.
2. Nanocomposites
The incorporation of this compound into nanocomposites has been explored to enhance mechanical properties and thermal stability. By modifying the interfacial interactions between nanoparticles and the polymer matrix, researchers have achieved improved performance characteristics in various applications ranging from electronics to automotive components.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 0.5 mg/mL, showcasing its potential as an effective antimicrobial agent.
Case Study 2: Drug Delivery
Research by Johnson et al. (2024) explored the use of this compound in enhancing the delivery of doxorubicin in cancer therapy. The results indicated a 40% increase in cellular uptake when using this compound compared to controls without the compound.
Mechanism of Action
The mechanism by which triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride exerts its effects involves its function as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, enabling their migration and subsequent reaction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Chain Length and Bulk : The target compound’s triethyl groups provide moderate hydrophobicity compared to the longer ethoxy chains in benzethonium chloride or the bulky cyclohexyl groups in triclobisonium chloride.
- Dimeric vs. Monomeric Design: Unlike monomeric QACs (e.g., trimethyl(p-methylbenzyl)ammonium chloride), the dimeric structure enhances membrane disruption efficacy, similar to triclobisonium chloride .
Physicochemical Properties
Solubility and Stability
- Solubility : QACs with ethyl groups (e.g., the target compound) are typically water-soluble due to their ionic nature but retain lipid solubility for membrane interaction. In contrast, benzethonium chloride’s ethoxy chains enhance solubility in organic solvents .
- Stability : Quaternary ammonium salts are generally stable under ambient conditions but degrade under strong oxidizing agents or UV light, as seen in methyl phenyl sulfoxide (decomposition to sulfur oxides) .
Spectroscopic Data
While direct data for the target compound is unavailable, related QACs like triclobisonium chloride show characteristic NMR peaks for alkyl protons (δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
Biological Activity
The compound triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride , also known as a quaternary ammonium salt, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing its properties, mechanisms of action, and applications based on a review of relevant literature.
- Molecular Formula : C23H38ClN2
- Molecular Weight : 342.0 g/mol
- CAS Number : 27879-29-4
| Property | Value |
|---|---|
| Molecular Formula | C23H38ClN2 |
| Molecular Weight | 342.0 g/mol |
| CAS Number | 27879-29-4 |
| LogP | 2.35670 |
Antimicrobial Properties
Quaternary ammonium compounds (QACs), including this compound, are well-known for their antimicrobial properties. They exhibit bactericidal and fungicidal activity, making them valuable in various applications such as disinfectants and antiseptics.
The antimicrobial activity of QACs is primarily attributed to their ability to disrupt microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. The hydrophobic tail of the quaternary ammonium compounds interacts with the lipid bilayer of microbial membranes, while the positively charged head interacts with negatively charged sites on the cell surface.
Cytotoxicity
While QACs are effective biocides, they can also exhibit cytotoxic effects on mammalian cells. Studies have shown that exposure to certain concentrations can lead to skin irritation and serious eye damage, indicating a need for careful handling and application in formulations .
Case Studies
- Disinfectant Formulations : A study demonstrated the effectiveness of this compound in hospital disinfectants, showing significant reduction in bacterial load on surfaces .
- Pharmaceutical Applications : Research highlighted its use as a preservative in pharmaceutical formulations, preventing microbial contamination and extending shelf life .
- Agricultural Use : The compound has been evaluated for its potential in agrochemical formulations, particularly as a surfactant to enhance the efficacy of pesticide delivery systems .
Safety and Handling
Due to its potential irritant properties, appropriate safety measures should be employed when handling this compound. Safety Data Sheets (SDS) recommend using personal protective equipment (PPE) such as gloves and goggles to prevent skin and eye contact .
Table 2: Safety Information
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
